Rel-2-((1r,3r)-3-(tert-butyl)cyclobutyl)ethan-1-ol
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Overview
Description
Rel-2-((1r,3r)-3-(tert-butyl)cyclobutyl)ethan-1-ol is a chemical compound characterized by its unique structure, which includes a cyclobutyl ring substituted with a tert-butyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-2-((1r,3r)-3-(tert-butyl)cyclobutyl)ethan-1-ol typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors under controlled conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a substitution reaction using tert-butyl halides in the presence of a strong base.
Attachment of the Ethan-1-ol Moiety: The ethan-1-ol moiety is attached through a nucleophilic substitution reaction, where the hydroxyl group is introduced using suitable reagents.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-2-((1r,3r)-3-(tert-butyl)cyclobutyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, strong bases, and other nucleophiles.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Rel-2-((1r,3r)-3-(tert-butyl)cyclobutyl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-2-((1r,3r)-3-(tert-butyl)cyclobutyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other biomolecules. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Rel-2-((1r,3r)-3-(tert-butyl)cyclobutyl)ethan-1-ol can be compared with other similar compounds, such as:
Cyclobutyl Alcohols: Compounds with a cyclobutyl ring and a hydroxyl group.
tert-Butyl Substituted Compounds: Compounds with a tert-butyl group attached to various functional groups.
Ethanol Derivatives: Compounds with an ethan-1-ol moiety and various substituents.
Properties
Molecular Formula |
C10H20O |
---|---|
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2-(3-tert-butylcyclobutyl)ethanol |
InChI |
InChI=1S/C10H20O/c1-10(2,3)9-6-8(7-9)4-5-11/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
JINQBBRIWBLMIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC(C1)CCO |
Origin of Product |
United States |
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